molecular formula C18H15Cl2N3 B14010833 2-((1,2-Bis(2-chlorophenyl)hydrazino)methyl)pyridine CAS No. 32812-47-8

2-((1,2-Bis(2-chlorophenyl)hydrazino)methyl)pyridine

Katalognummer: B14010833
CAS-Nummer: 32812-47-8
Molekulargewicht: 344.2 g/mol
InChI-Schlüssel: CZQPBYNQKJYXJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazine core substituted with two chlorophenyl groups and a pyridin-2-ylmethyl group, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine typically involves the reaction of 2-chlorobenzaldehyde with pyridine-2-carboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-bis(2-chlorophenyl)hydrazine: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain applications.

    1-(pyridin-2-ylmethyl)hydrazine: Lacks the chlorophenyl groups, resulting in different chemical reactivity and biological activity.

    2-chlorophenylhydrazine: Contains only one chlorophenyl group, leading to different properties and applications.

Uniqueness

1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine is unique due to its combination of chlorophenyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

32812-47-8

Molekularformel

C18H15Cl2N3

Molekulargewicht

344.2 g/mol

IUPAC-Name

1,2-bis(2-chlorophenyl)-1-(pyridin-2-ylmethyl)hydrazine

InChI

InChI=1S/C18H15Cl2N3/c19-15-8-1-3-10-17(15)22-23(13-14-7-5-6-12-21-14)18-11-4-2-9-16(18)20/h1-12,22H,13H2

InChI-Schlüssel

CZQPBYNQKJYXJR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NN(CC2=CC=CC=N2)C3=CC=CC=C3Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.